4-Bromo-2-hydroxybenzoic Acid
Overview
Description
4-Bromo-2-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of the bromine atom and the hydroxyl group on the benzene ring makes it a versatile compound for further chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various routes. For instance, microbial hydroxylation of o-bromophenylacetic acid has been used to produce 2-bromo-5-hydroxyphenylacetic acid, which is a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds . Another study reports the synthesis of a bromo derivative from 3,5-dihydroxybenzoic acid, with the structure confirmed by mass spectrometry . Additionally, the synthesis of related compounds such as methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification has been described, with a high yield and purity .
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been studied using various techniques. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid shows dimeric units linked via type II Br…Br interactions, Br…π, and weak H-bonding interactions, which are similar to the parent 4-bromobenzoic acid . The study of synthon polymorphism in co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid reveals the structural roles of the two bipyridine N-atoms and the presence of pseudopolymorphism .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its functional groups. Nucleophilic substitution reactions have been observed with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives . The bromo derivative of 3,5-dihydroxybenzoic acid has been used in molecular recognition studies with N-donor compounds, forming supramolecular assemblies through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of substituents on the benzene ring. The methoxy-substituents in 4-bromo-3,5-di(methoxy)benzoic acid affect the strength of Br…Br type II halogen bonds, with a shorter Br…Br distance compared to the parent compound . The supramolecular assemblies formed by the bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds demonstrate the importance of functional groups in determining the recognition patterns and the formation of complex networks .
Scientific Research Applications
Biosynthesis of Value-Added Bioproducts
4-Hydroxybenzoic acid (4-HBA), closely related to 4-Bromo-2-hydroxybenzoic acid, has emerged as a promising intermediate for several high-value bioproducts. It finds applications in food, cosmetics, pharmacy, and as fungicides. Using synthetic biology and metabolic engineering, 4-HBA is utilized to produce compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, highlighting its versatility as a feedstock for biotechnologically significant products (Wang et al., 2018).
Degradation and Environmental Impact
Research on the degradation of 2-bromobenzoic acid by a Pseudomonas aeruginosa strain has shown its capacity to degrade various halobenzoates, including dihalobenzoates. This degradation process is significant in understanding the environmental impact and biodegradation pathways of similar compounds like this compound (Higson & Focht, 1990).
Hydrolytic Dehalogenation in Microbial Metabolism
Alcaligenes denitrificans NTB-1 metabolizes compounds like this compound through hydrolytic dehalogenation. This microbial process yields 4-hydroxybenzoate, which is further metabolized, demonstrating the compound's role in microbial metabolism and potential bioremediation applications (van den Tweel et al., 1987).
Skin Metabolism and Cosmetic Applications
Parabens, which are esters of 4-hydroxybenzoic acid, are widely used in cosmetics and pharmaceuticals. Studies on the hydrolysis of parabens to 4-hydroxybenzoic acid in human and minipig skin have significant implications for understanding dermal absorption and metabolism in the context of cosmetic and pharmaceutical formulations (Jewell et al., 2007).
Herbicide Resistance and Agricultural Applications
The transformation of bromoxynil (a herbicide) to 3,5-dibromo-4-hydroxybenzoic acid in transgenic plants, conferred by a bacterial detoxification gene, highlights an innovative approach to achieving herbicide resistance. This application is particularly relevant in agricultural biotechnology (Stalker et al., 1988).
Metabolic Pathways in Drug Research
The study of 4-Bromo-2,5-dimethoxyphenethylamine's metabolism in human hepatocytes, producing metabolites like 4-bromo-2,5-dimethoxybenzoic acid, provides insights into the metabolic pathways of similar brominated compounds. This research is crucial in understanding the metabolic fate of such compounds in the human body, although it primarily focuses on psychoactive designer drugs (Carmo et al., 2005).
Synthesis and Chemical Applications
The synthesis of various derivatives of 4-hydroxybenzoic acid, including brominated forms, is a fundamental aspect of chemical research. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and materials science. Studies on their synthesis contribute to the development of new chemical entities and processes (Cavill, 1945).
Environmental and Microbial Interactions
The interaction of 4-hydroxybenzoic acid with soil microbes and its impact on microbial community structure and functional diversity is a crucial area of environmental research. Understanding these interactions helps in assessing the environmental footprint of related compounds like this compound (Guo et al., 2015).
Safety and Hazards
4-Bromo-2-hydroxybenzoic acid causes serious eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the production of ultraviolet absorbers and foaming agents
Mode of Action
It is known that the bromine unit on the benzene ring can easily be converted to an aryl group or boronic acid . The phenolic hydroxyl group and carboxyl group both have certain acidity and can undergo alkylation reactions under alkaline conditions to produce phenol ether products and esterified products .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position . For instance, it can undergo free radical reactions with N-bromosuccinimide (NBS), resulting in the formation of succinimide and a brominated compound .
Result of Action
It is known to be used as an anti-scorch agent in drug molecules and the rubber industry , suggesting it may have protective effects against thermal degradation.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-hydroxybenzoic Acid plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable at normal temperature but decomposes into phenol and carbon dioxide after rapid heating
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.
properties
IUPAC Name |
4-bromo-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKLZKQJDBBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296399 | |
Record name | 4-Bromo-2-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1666-28-0 | |
Record name | 1666-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-hydroxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-Bromo-2-hydroxybenzoic Acid and how does it impact its interactions?
A1: this compound crystallizes with a dihedral angle of 4.8° between the aromatic ring and the carboxylic acid group []. This conformation allows for an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. Furthermore, the carboxylic acid groups engage in inversion dimerization through pairs of O—H⋯O hydrogen bonds, generating R22(8) loops within the crystal lattice. Interestingly, short Br⋯Br contacts (3.4442 Å) exist between molecules of adjacent dimers, contributing to the overall one-dimensional architecture of the crystal structure [].
Q2: What are the potential applications of this compound derivatives in medicinal chemistry?
A2: this compound serves as a versatile starting material for synthesizing various biologically active compounds. Researchers have successfully synthesized pyrrole and pyrrolidine derivatives by reacting this compound hydrazide with aromatic aldehydes, followed by cyclocondensation with maleic or succinic anhydride []. These newly synthesized compounds exhibited promising antibacterial and antifungal activities in vitro [], highlighting their potential for developing novel therapeutic agents.
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